Methyl N-L-seryl-L-tryptophanate

Description

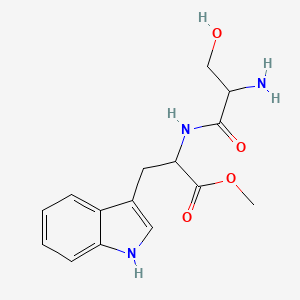

Methyl N-L-seryl-L-tryptophanate is a dipeptide derivative composed of L-serine and L-tryptophan linked via a peptide bond, with an additional methyl ester group. These compounds often serve as intermediates in peptide synthesis or as reference standards due to their stereochemical specificity .

Properties

CAS No. |

58537-76-1 |

|---|---|

Molecular Formula |

C15H19N3O4 |

Molecular Weight |

305.33 g/mol |

IUPAC Name |

methyl 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C15H19N3O4/c1-22-15(21)13(18-14(20)11(16)8-19)6-9-7-17-12-5-3-2-4-10(9)12/h2-5,7,11,13,17,19H,6,8,16H2,1H3,(H,18,20) |

InChI Key |

ZGPGEVLZOGOVND-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Peptide Bond Formation

Peptide coupling between the protected L-serine and L-tryptophan methyl ester is typically performed using carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like hydroxybenzotriazole (HOBt) to suppress racemization and improve yields.

The general reaction scheme is:

Protected L-serine (with free carboxyl group) + L-tryptophan methyl ester (protected amino group) → Protected dipeptide methyl ester

Methyl Esterification

Methyl esterification of the carboxyl terminus can be achieved via:

- Fischer esterification: reaction of the carboxylic acid with methanol under acidic catalysis.

- Use of methylating reagents such as trimethylsilyldiazomethane, which provides mild and efficient esterification without racemization.

Deprotection

After peptide bond formation and esterification, protecting groups are removed under conditions appropriate to their stability:

- Boc groups are typically removed by treatment with trifluoroacetic acid (TFA) in dichloromethane.

- Side-chain protecting groups on serine are removed under acidic or hydrogenolysis conditions depending on the protecting group used.

Purification

Purification of the final methyl N-L-seryl-L-tryptophanate is commonly performed by silica gel column chromatography, employing solvent systems such as ethyl acetate/hexane or methanol/dichloromethane mixtures to separate the desired product from impurities.

Representative Preparation Procedure from Literature

While direct literature specifically on this compound is limited, analogous methods for related N-protected tryptophan methyl esters provide insight. For example, a preparation method for L-N-Boc-tryptophan methyl ester involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | L-2-aminoadipic acid, glacial acetic acid, water, 80°C, 12 h | Cyclization to L-2-pyrrolidone-6-formic acid |

| 2 | Trimethylsilyldiazomethane, anhydrous methylene chloride, 0°C to room temp, 36 h | Esterification to L-2-pyrrolidone-6-methyl ester |

| 3 | Boc2O, triethylamine, methanol, 25°C, 10 h | N-protection with Boc group |

| 4 | Lithium triethylborohydride, ether, -78°C, 12 h | Reduction of carbonyl to alcohol |

| 5 | Palladium catalyst, triethylene diamine, DMF, 85°C, overnight | Heck reaction to form N-Boc-tryptophan methyl ester |

This method ensures high stereochemical purity and yield, suitable for subsequent peptide coupling to form dipeptides like this compound.

Analytical Data and Yields

Typical yields for intermediate steps range from 30% to 80%, depending on reaction optimization. Purity is assessed by NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemical integrity.

| Step | Yield (%) | Notes |

|---|---|---|

| Cyclization | 85 | Efficient under acidic aqueous conditions |

| Esterification | 75 | Mild conditions prevent racemization |

| Boc Protection | 90 | Standard carbamate formation |

| Reduction | 60 | Requires low temperature to avoid side reactions |

| Heck Reaction | 34 | Palladium-catalyzed coupling, moderate yield |

Perspectives from Varied Sources

- Patents emphasize the importance of protecting groups and mild esterification to maintain chirality and reduce steps.

- Academic literature supports carbodiimide coupling with HOBt additives for peptide bond formation to minimize racemization.

- Alternative methylation methods such as diazomethane derivatives provide safer and more selective esterification compared to Fischer esterification.

- Deprotection strategies must be tailored to the protecting groups used to avoid degradation of sensitive indole moieties.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Amino group protection | Boc protection, triethylamine base | Prevents side reactions during coupling |

| Esterification reagent | Trimethylsilyldiazomethane | Mild methyl ester formation |

| Coupling reagent | DCC or EDC with HOBt | Efficient peptide bond formation |

| Solvents | Dichloromethane, DMF, ether | Suitable for each reaction step |

| Temperature | 0°C to 85°C depending on step | Controls reaction rate and stereochemistry |

| Catalyst | Palladium (for Heck reaction) | Facilitates coupling in advanced steps |

Chemical Reactions Analysis

Types of Reactions

Methyl N-L-seryl-L-tryptophanate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

- Chemistry Methyl N-L-seryl-L-tryptophanate serves as a building block in synthesizing complex molecules.

- Biology This compound is studied for its potential roles in biological processes and as a probe for studying enzyme mechanisms.

- Medicine Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug synthesis.

- Industry It is used in the production of various chemicals and pharmaceuticals.

Data Table of Tryptophan-Related Metabolites in Healthy Plant Foods

(Adapted from LC-MS/MS-Based Profiling)

| Tryptophan-Related Metabolite | Abbreviation |

|---|---|

| Tryptophan | TRP |

| Tryptophan ethyl ester | TEE |

| 5-OH Tryptophan | 5OH TRP |

| Melatonin | MEL |

Note: The original table included additional data such as retention time, mass, and fragment ions, which have been removed to focus on compound names .

Case Studies

While specific case studies directly involving this compound are not available within the search results, related research provides context:

- Migraine Research: Studies using α-11C]MTrp) and positron-emission tomography (PET) suggest an interictal alteration in the regulation mechanisms of cerebral 5-HT synthesis in migraine patients .

- Cancer Treatment: One study evaluated anticancer effects in breast cancer models. Results showed significant apoptosis induction in cancer cells with minimal effects on normal cells.

- Infection Control: Another study assessed antimicrobial efficacy against resistant bacterial strains and showed effective growth inhibition in multi-drug resistant strains.

Mechanism of Action

The mechanism of action of Methyl N-L-seryl-L-tryptophanate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. It may also interact with receptors or other proteins, modulating their activity and resulting in various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tryptophan Derivatives

*Inferred data due to lack of direct evidence.

Key Findings:

Structural Modifications: MethylN,N-dibenzyl-L-tryptophanate (39) incorporates benzyl groups, enhancing lipophilicity compared to the polar seryl group in the target compound. This difference impacts solubility and membrane permeability . N-Acetyl-L-Tryptophan uses an acetyl group as a protective moiety, increasing metabolic stability but reducing hydrogen-bonding capacity relative to peptide-linked derivatives . Methyl N-(3-cyanopicolinoyl)-L-tryptophanate features a cyano-substituted aromatic ring, which may influence electronic properties and binding interactions in biological systems .

Applications: Pharmaceutical standards (e.g., N-Acetyl-L-Tryptophan) prioritize purity and stability, whereas synthetic intermediates (e.g., Compound 39) focus on modularity for further functionalization . Crystallographic studies (e.g., Methyl N-(3-cyanopicolinoyl)-L-tryptophanate) utilize structural rigidity for detailed conformational analysis .

Biological Activity

Methyl N-L-seryl-L-tryptophanate is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative, specifically a methyl ester of L-seryl-L-tryptophan. Its structure can be represented as follows:

This compound is characterized by the presence of both serine and tryptophan residues, which are essential for various biological functions.

The biological activity of this compound is primarily attributed to its role as a substrate for specific enzymes. It may interact with various molecular targets, influencing biochemical pathways and physiological processes. Research indicates that it can modulate enzyme activity, which is crucial for understanding its role in metabolic pathways and cellular functions.

Applications in Research

This compound has several applications in scientific research:

- Biological Studies : Investigated for its potential roles in enzyme mechanisms and metabolic processes.

- Medicinal Chemistry : Explored as a precursor for drug synthesis and therapeutic applications.

- Chemical Synthesis : Used as a building block in the synthesis of more complex molecules.

Case Studies

-

Tryptophan Metabolism in Cancer :

A study highlighted the role of tryptophan metabolism in cancer cells, where this compound could potentially influence the balance between protein synthesis and degradation pathways. The upregulation of tryptophanyl-tRNA synthetase was associated with tumor survival under nutritional stress, indicating a possible therapeutic target . -

Enzyme Interaction Studies :

Research has shown that compounds similar to this compound interact with tRNA synthetases, affecting their activity and stability. This interaction can lead to alterations in protein synthesis rates, which are critical in both normal physiology and disease states . -

Neuropharmacology :

The compound's structural similarity to neurotransmitters suggests potential implications in neuropharmacological studies. Its effects on serotonergic pathways are being explored, particularly concerning conditions like epilepsy where serotonin plays a crucial role .

Table 1: Biological Activities of this compound

Table 2: Related Compounds and Their Activities

Q & A

Q. What experimental techniques are recommended for characterizing the structural conformation of Methyl N-L-seryl-L-tryptophanate?

To confirm the stereochemistry and spatial arrangement of this compound, X-ray crystallography is the gold standard. Single-crystal X-ray diffraction (SCXRD) can resolve bond angles, torsion angles, and hydrogen-bonding networks, as demonstrated in crystallographic studies of related tryptophan derivatives . Complementary methods include nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D NOESY for spatial proximity analysis) and circular dichroism (CD) to verify chiral centers. For purity validation, high-performance liquid chromatography (HPLC) with UV detection at 280 nm (optimized for indole absorption) is advised .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

Key synthesis parameters include:

- Coupling conditions : Use carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP to activate the carboxyl group of L-serine, reducing racemization .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.

- Temperature control : Maintain reactions below 0°C during coupling to suppress hydrolysis of the methyl ester .

Post-synthesis, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validate intermediates using LC-MS .

Q. What analytical protocols are suitable for quantifying this compound in biological matrices?

For biological samples (e.g., cell lysates or serum):

Extraction : Acid precipitation (10% TCA) followed by centrifugation to remove proteins .

Derivatization : Use dansyl chloride or o-phthalaldehyde (OPA) to enhance UV/fluorescence detection .

Quantification : Reverse-phase HPLC with a C18 column, mobile phase (0.1% TFA in acetonitrile/water), and calibration curves spanning 0.1–100 µM. Include internal standards (e.g., deuterated tryptophan) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Conflicting stability reports often arise from differences in experimental design:

- pH range : Stability is pH-dependent; acidic conditions (pH < 3) hydrolyze the methyl ester, while alkaline conditions (pH > 9) degrade the indole ring .

- Methodology : Use accelerated stability studies (40°C/75% RH) with periodic sampling. Compare HPLC peak area degradation kinetics (zero-order vs. first-order models) and employ Arrhenius plots to extrapolate shelf-life .

- Contradiction mitigation : Standardize buffers (e.g., phosphate vs. citrate) and validate assays with mass spectrometry to distinguish degradation products .

Q. What strategies are effective for studying the compound’s interaction with enzymes in tryptophan biosynthesis pathways?

Enzyme assays : Monitor anthranilate phosphoribosyltransferase (TrpD) activity using UV-Vis spectroscopy (ΔA for NADH consumption) in the presence of this compound .

Inhibition kinetics : Perform Lineweaver-Burk plots to determine values under varying substrate (PRPP) and inhibitor concentrations .

Structural insights : Use molecular docking (e.g., AutoDock Vina) with crystal structures of TrpD (PDB: 4X1L) to predict binding modes. Validate via site-directed mutagenesis of active-site residues .

Q. How can researchers design experiments to investigate the compound’s role in modulating neurotransmitter synthesis?

- In vitro models : Differentiate SH-SY5Y neuroblastoma cells and treat with 10–100 µM this compound. Measure serotonin levels via ELISA or LC-MS/MS .

- Gene expression : Use qRT-PCR to quantify tryptophan hydroxylase (TPH1/TPH2) and aromatic L-amino acid decarboxylase (AADC) mRNA.

- Controls : Include L-tryptophan and competitive inhibitors (e.g., α-methyltryptophan) to isolate specificity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.